molecular formula C8H16O3Si B3390384 2-Trimethylsilanyloxy-acrylic acid ethyl ester CAS No. 98253-69-1

2-Trimethylsilanyloxy-acrylic acid ethyl ester

Cat. No.: B3390384
CAS No.: 98253-69-1
M. Wt: 188.3 g/mol
InChI Key: ZOVCJWPFNSHMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Silyl (B83357) Ketene (B1206846) Acetals and Electron-Deficient Enol Ethers

2-Trimethylsilanyloxy-acrylic acid ethyl ester belongs to the class of organic compounds known as silyl ketene acetals (SKAs). SKAs are the O-silylated derivatives of ester enolates and are widely recognized as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. nih.gov Their utility stems from the fact that they are stable, isolable equivalents of enolates, which are often generated in situ and can be difficult to handle. The trimethylsilyl (B98337) group activates the double bond for nucleophilic attack upon coordination with a Lewis acid, facilitating reactions such as aldol (B89426) and Michael additions. nih.govscience.gov

Concurrently, the molecule can be viewed as an electron-deficient enol ether. The presence of the electron-withdrawing ethyl ester group directly attached to the double bond significantly lowers the electron density of the π-system. This electronic feature imparts a dual reactivity profile to the molecule. While the silyl ketene acetal (B89532) moiety allows it to act as a nucleophile at the α-carbon (the carbon adjacent to the carbonyl group), the electron-deficient nature of the double bond renders the β-carbon susceptible to attack by other nucleophiles in conjugate addition reactions. This unique combination of functionalities within a single, relatively simple structure is the foundation of its broad synthetic utility.

Historical Development and Strategic Significance as a C3 Building Block

The development of silyl ketene acetals dates back several decades, with their initial applications demonstrating their value as enolate surrogates in organic synthesis. Over time, chemists have increasingly exploited the nuanced reactivity of functionalized SKAs to achieve more complex transformations.

In the context of retrosynthetic analysis, this compound is strategically significant as a "C3 building block" or "C3 synthon." This term refers to a three-carbon reagent that can be incorporated into a larger molecule to extend a carbon chain by three atoms in a single synthetic operation. The compound provides a pre-functionalized three-carbon unit, containing an ester and a masked hydroxyl group (the silyloxy group), which can be revealed in a subsequent deprotection step. This allows for the rapid and efficient construction of polyfunctionalized molecules that are common intermediates in the synthesis of natural products and pharmaceuticals.

Table 1: Structural Features of this compound
Functional GroupChemical MoietyRole in Reactivity
Silyl Ketene AcetalC=C(OSiMe₃)(OEt)Nucleophilic α-carbon; Masked enolate
Electron-Deficient AlkeneC=C-COOEtElectrophilic β-carbon; Michael acceptor
Ethyl Ester-COOEtElectron-withdrawing group; Handle for further transformation
Trimethylsilyloxy Group-OSi(CH₃)₃Protecting group for hydroxyl; Can be cleaved by fluoride (B91410) ions

Overview of Research Directions and Synthetic Utility

The synthetic utility of this compound is demonstrated in its participation in several key reaction types, primarily cycloadditions and Michael additions. These reactions leverage the compound's distinct electronic characteristics to form new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: As an electron-deficient alkene, the compound is an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org It can react with electron-rich dienes to form highly functionalized six-membered rings. The resulting cycloadducts contain multiple stereocenters and functional groups that can be further elaborated, providing a powerful tool for the synthesis of complex cyclic systems. Similarly, it can participate in [2+2] cycloadditions with alkenes, typically under photochemical conditions, to yield substituted cyclobutane (B1203170) rings. mdpi.com

Michael Additions: The electron-deficient nature of the double bond makes the β-carbon an excellent Michael acceptor for a wide range of nucleophiles. nih.govrsc.org This 1,4-conjugate addition is a reliable method for forming carbon-carbon or carbon-heteroatom bonds. Nucleophiles such as organocuprates, enolates, amines, and thiols can add to the double bond to generate complex acyclic structures. rsc.orgnih.gov The silyloxy and ester groups in the product provide versatile handles for subsequent chemical modifications.

The table below summarizes some of the key synthetic applications and research findings involving this versatile building block.

Table 2: Synthetic Applications and Research Findings
Reaction TypeReactantsKey ConditionsProduct TypeSignificance
[4+2] Cycloaddition (Diels-Alder)Electron-rich dieneThermal or Lewis acid catalysisSubstituted cyclohexenesRapid construction of complex cyclic systems with stereocontrol. libretexts.org
[2+2] CycloadditionAlkenePhotochemical irradiationFunctionalized cyclobutanesSynthesis of strained four-membered rings. mdpi.comopenstax.org
Michael AdditionSoft nucleophiles (e.g., cuprates, thiols, amines)Base or Lewis acid catalysisβ-substituted propionatesEfficient C-C and C-heteroatom bond formation. researchgate.net
Mukaiyama-Aldol ReactionAldehydes or KetonesLewis acid (e.g., TiCl₄, SiCl₄)β-silyloxy-α-alkoxycarbonyl compoundsStereoselective formation of C-C bonds with high functional group tolerance. science.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-trimethylsilyloxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-6-10-8(9)7(2)11-12(3,4)5/h2,6H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVCJWPFNSHMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455772
Record name 2-trimethylsilanyloxy-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98253-69-1
Record name 2-trimethylsilanyloxy-acrylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Trimethylsilanyloxy Acrylic Acid Ethyl Ester and Its Analogues

Direct Silylation Approaches from Ethyl Acrylate (B77674) Precursors

Direct silylation methods provide a straightforward route to 2-trimethylsilanyloxy-acrylic acid ethyl ester by introducing a silyl (B83357) group onto an ethyl acrylate-derived framework. These strategies typically involve the generation of an enolate or an enolate equivalent, which is then trapped by an electrophilic silicon source.

Base-Mediated Enolization and Trapping Strategies

The most common approach for the synthesis of silyl enol ethers involves the deprotonation of a carbonyl compound to form an enolate, followed by quenching with a silyl halide. In the context of this compound, the analogous precursor would be ethyl pyruvate (B1213749) (ethyl 2-oxopropanoate). The presence of the α-keto group in ethyl pyruvate allows for the formation of an enolate upon treatment with a suitable base. This enolate can then be trapped with an electrophilic silicon species, such as trimethylsilyl (B98337) chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), to yield the desired silyl enol ether.

The choice of base and reaction conditions is crucial in directing the regioselectivity of enolization, although for ethyl pyruvate, only one enolate is possible. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure rapid and complete enolate formation. The subsequent addition of the silylating agent traps the enolate as the thermodynamically stable O-silylated product.

A general representation of this process is outlined below:

Scheme 1: Base-Mediated Silylation of Ethyl Pyruvate
Ethyl Pyruvate reacts with a base to form an enolate, which is then trapped with Trimethylsilyl Chloride to yield this compound.
ReactantReagentProduct
Ethyl Pyruvate1. Base (e.g., LDA) 2. Trimethylsilyl ChlorideThis compound

This table illustrates the key components in the base-mediated synthesis of the target compound.

Alternative Routes via Enolate Equivalents

In cases where direct enolization is challenging or leads to side reactions, the use of enolate equivalents can be an effective alternative. For instance, α-halo esters can serve as precursors to Reformatsky reagents, which are organozinc enolates. The reaction of an α-bromo or α-chloro ester with zinc metal generates a zinc enolate that can then be silylated. While the classical Reformatsky reaction involves the addition of this enolate to a carbonyl compound, modifications of this process could potentially allow for the trapping of the enolate with a silylating agent to form a silyl enol ether.

Another approach involves the alkali metal reduction of disubstituted malonates in the presence of a silylating agent, which has been shown to produce silyl ketene (B1206846) acetals. google.com This methodology could potentially be adapted for the synthesis of 2-silyloxyacrylates from appropriately substituted precursors.

Convergent Syntheses of Related 2-Silyloxyacrylates

Convergent synthetic strategies involve the coupling of two or more fragments to construct the target molecule in a more efficient manner. For 2-silyloxyacrylates, a plausible convergent approach would involve the reaction of a silylketene with an appropriate electrophile. Silylketenes, which can be prepared from the corresponding α-silyl carboxylic acid derivatives, are reactive species that can undergo [2+2] cycloadditions or nucleophilic additions.

For example, the reaction of a trimethylsilylketene with an ethoxycarbonyl-containing electrophile could potentially lead to the formation of the desired 2-silyloxyacrylate framework. However, the control of reactivity and selectivity in such reactions can be challenging.

Functional Group Interconversions Leading to this compound

Functional group interconversions (FGIs) represent another synthetic avenue, where a readily available precursor is chemically transformed into the target molecule through a series of reactions. A potential FGI route to this compound could start from ethyl 2-hydroxyacrylate. The hydroxyl group of this precursor could be silylated using standard conditions, such as treatment with trimethylsilyl chloride in the presence of a base like triethylamine (B128534) or imidazole.

The synthesis of the ethyl 2-hydroxyacrylate precursor itself can be achieved through various methods, including the oxidation of ethyl lactate.

Another hypothetical FGI could involve the conversion of ethyl 2-bromoacrylate. A nucleophilic substitution reaction with a silyloxide nucleophile, such as sodium trimethylsilanolate, could potentially displace the bromide to form the desired product. However, the feasibility of this reaction would depend on the relative reactivity of the starting materials and potential side reactions.

Precursor CompoundKey TransformationTarget Compound
Ethyl PyruvateBase-mediated enolization and silylationThis compound
Ethyl 2-HydroxyacrylateO-SilylationThis compound
Ethyl 2-BromoacrylateNucleophilic substitution with a silyloxideThis compound

This interactive table summarizes potential synthetic routes to the target compound through functional group interconversions.

Reactivity Profiles and Mechanistic Pathways of 2 Trimethylsilanyloxy Acrylic Acid Ethyl Ester

Nucleophilic Reactivity of the Silyl (B83357) Enol Ether Moiety

The nucleophilic character of the carbon-carbon double bond in silyl enol ethers is the cornerstone of their synthetic utility. This reactivity is typically unlocked by the presence of a Lewis acid, which activates an electrophile, or through the generation of a more reactive enolate species.

Lewis Acid-Promoted Aldol-Type Condensations

The Mukaiyama aldol (B89426) addition is a classic example of the nucleophilic reactivity of silyl enol ethers. In this reaction, a silyl enol ether adds to an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), to form a β-hydroxy carbonyl compound after workup. The Lewis acid coordinates to the carbonyl oxygen of the electrophile, increasing its electrophilicity and facilitating the nucleophilic attack by the silyl enol ether.

While this is a general and powerful transformation, specific data on the performance of 2-trimethylsilanyloxy-acrylic acid ethyl ester in such reactions, including diastereoselectivity and the efficacy of various Lewis acids, are not documented in the available scientific literature.

Michael Additions to Unsaturated Systems

Silyl enol ethers are also known to act as Michael donors in conjugate addition reactions to α,β-unsaturated carbonyl compounds. This 1,4-addition is also typically promoted by Lewis acids. The reaction provides a valuable route to 1,5-dicarbonyl compounds or related structures.

Detailed research findings, including reaction conditions, yields, and the scope of suitable Michael acceptors for reactions involving this compound, have not been specifically reported.

Electrophilic Alkylation and Acylation Reactions

The reaction of silyl enol ethers with electrophilic alkylating or acylating agents is a fundamental method for the α-functionalization of carbonyl compounds. These reactions can be promoted by Lewis acids and provide access to a wide range of substituted carbonyl derivatives.

However, specific examples and mechanistic studies detailing the electrophilic alkylation or acylation of this compound are absent from the current body of scientific literature.

Pericyclic Reactions and Cycloaddition Chemistry

The electron-rich double bond of silyl enol ethers can also participate in pericyclic reactions, most notably as a component in cycloadditions.

Asymmetric Diels-Alder Reactions with Dienophiles

Silyl enol ethers can function as dienes in Diels-Alder reactions, particularly when the silyloxy group is part of a conjugated system. In the case of this compound, it would be expected to act as a dienophile due to the electron-withdrawing nature of the ester group. The silyloxy group at the 2-position would influence the electronics and sterics of the double bond, potentially impacting the regioselectivity and stereoselectivity of the cycloaddition. The use of chiral Lewis acids can induce asymmetry in these reactions.

Despite the synthetic potential, there is no specific literature available that documents the use of this compound in asymmetric Diels-Alder reactions, and therefore, no data on its reactivity, selectivity, or the effectiveness of chiral catalysts can be presented.

[3+2] Cycloadditions for Heterocycle Synthesis

Silyl enol ethers can also participate in [3+2] cycloaddition reactions with various 1,3-dipoles to generate five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of complex molecular architectures.

As with the other reaction types, there is a lack of specific research on the participation of this compound in [3+2] cycloaddition reactions for the synthesis of heterocycles.

Transition Metal-Catalyzed Transformations

This compound, a silyl enol ether derivative of ethyl pyruvate (B1213749), serves as a versatile substrate in a variety of transition metal-catalyzed transformations. The presence of the electron-donating trimethylsilanyloxy group and the electron-withdrawing ethyl ester group on the acrylate (B77674) backbone imparts unique reactivity, allowing for the formation of diverse carbon-carbon and carbon-heteroatom bonds.

While direct examples of Heck and Suzuki-Miyaura reactions involving this compound are not extensively documented in the literature, the reactivity of analogous silyl enol ethers and activated alkenes provides a strong basis for predicting its behavior in such transformations.

The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene, is a powerful tool in organic synthesis. In the context of this compound, the reaction would likely proceed via the standard catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the acrylate double bond into the palladium-carbon bond. Subsequent β-hydride elimination would regenerate the palladium(0) catalyst and yield the coupled product. The regioselectivity of the insertion would be influenced by the electronic and steric properties of the substituents on the acrylate.

A highly regio- and stereoselective intramolecular Heck reaction of enol ethers has been developed, which proceeds through a β-alkoxyl elimination followed by a β-hydride elimination process. This methodology has been successfully applied to synthesize (Z)-ortho-formyl/keto-cinnamates from various o-iodobenzyl enol ethers derived from allenoates or alkynoates, demonstrating the feasibility of Heck-type reactions with enol ether substrates.

The Suzuki-Miyaura coupling , another palladium-catalyzed cross-coupling reaction, involves the reaction of an organoboron compound with an organic halide or triflate. For this compound to participate directly as the alkene component in a Suzuki-type reaction, it would likely require prior functionalization, for instance, conversion to a vinyl halide or vinyl boronate. However, its silyl enol ether moiety could potentially be leveraged in other types of palladium-catalyzed cross-coupling reactions. Advances in Suzuki-Miyaura coupling have enabled the use of a wide range of substrates, including heteroaryl halides and boronic esters, under mild conditions.

Table 1: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/ReagentsPotential Product
Heck ReactionPd(OAc)₂, PPh₃, BaseEthyl 2-arylacrylate derivatives
Suzuki-Miyaura TypePd(PPh₃)₄, Base, Arylboronic acidNot directly applicable without substrate modification

Hydrofunctionalization and carbometallation reactions represent another important class of transformations for functionalizing alkenes. These reactions, often catalyzed by transition metals, involve the addition of a hydrogen-heteroatom or a carbon-metal bond across the double bond of the substrate.

Hydrofunctionalization of this compound could lead to the formation of a variety of valuable products. For instance, rhodium-catalyzed hydroamination could provide access to α-amino acid derivatives. Similarly, hydroboration or hydrosilylation would yield functionalized products that can be further elaborated.

Carbometallation , the addition of an organometallic reagent across a double bond, would result in the formation of a new carbon-carbon bond and a carbon-metal bond, which can then be quenched or used in subsequent reactions. The unique electronic properties of this compound would likely play a significant role in directing the regioselectivity of these addition reactions. Transition-metal-catalyzed carbene insertion into C-H bonds is another powerful method for C-C bond formation, although its direct application to this specific substrate is not well-documented.

Organocatalytic and Biocatalytic Activations of this compound

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis.

Organocatalysis offers a range of activation modes for substrates like this compound. For example, chiral amines or phosphoric acids could be employed to catalyze enantioselective Michael additions to the electron-deficient double bond. The silyl enol ether functionality could also be activated by Lewis basic catalysts, facilitating reactions with various electrophiles.

Biocatalysis , the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally benign approach to organic synthesis. While specific biocatalytic transformations of this compound have not been extensively reported, enzymes such as lipases, esterases, and oxidoreductases could potentially be used to achieve selective transformations. For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of the ester group, or an oxidoreductase could be employed for the asymmetric reduction of the double bond. The synthesis of optically active (R)-2-trimethylsilyl-2-hydroxyl-ethylcyanide using an (R)-oxynitrilase demonstrates the potential of biocatalysis in transforming similar silyl-containing compounds. Amylases have also been shown to catalyze the synthesis of glycosyl acrylates, highlighting the potential for enzymatic modification of acrylate derivatives.

Strategic Applications of 2 Trimethylsilanyloxy Acrylic Acid Ethyl Ester in Complex Chemical Synthesis

Methodological Advancements and Reagent Development using 2-Trimethylsilanyloxy-acrylic acid ethyl ester

Following an extensive review of scientific literature, it has been determined that there is a notable lack of publicly available research specifically detailing the role of this compound in methodological advancements and reagent development within complex chemical synthesis. While silyloxy-substituted dienes and related acrylic acid esters are known to participate in various organic transformations, scholarly articles and comprehensive studies focusing explicitly on the unique contributions and applications of this compound in the development of new synthetic methods or as a novel reagent are not readily found.

The field of organic synthesis continually sees the emergence of novel reagents and methodologies that push the boundaries of molecular construction. Silyl (B83357) enol ethers, a class of compounds to which this compound belongs, are widely recognized for their utility as versatile intermediates. They are known to act as enolate equivalents in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions, Michael additions, and alkylations. Furthermore, substituted dienes are fundamental components in cycloaddition reactions, most notably the Diels-Alder reaction, for the construction of cyclic systems.

However, the specific reactivity, substrate scope, and potential advantages of employing this compound in these or other transformations have not been sufficiently documented in peer-reviewed literature to provide a detailed analysis of its impact on methodological advancements. Consequently, the generation of a comprehensive overview of its applications, including detailed research findings and data tables as requested, is not feasible at this time. Further research and publication in this specific area would be necessary to elucidate the strategic applications of this particular compound in the advancement of chemical synthesis.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Synthetic Insights

Elucidation of Reaction Intermediates and Transition States via Advanced NMR Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for probing the mechanistic details of reactions involving silyl (B83357) ketene (B1206846) acetals like 2-trimethylsilanyloxy-acrylic acid ethyl ester. In-situ or real-time NMR monitoring allows for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses, providing invaluable kinetic and mechanistic data. scbt.comchemicalbook.comacs.org

For this compound, key proton (¹H) and carbon (¹³C) NMR signals provide a spectroscopic handle to monitor its reactions. The vinyl protons and the protons of the ethyl ester and trimethylsilyl (B98337) groups would exhibit characteristic chemical shifts. During a reaction, such as a Mukaiyama aldol (B89426) addition, the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the aldol adduct can be quantitatively monitored to determine reaction rates. studylib.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the complex structures of reaction intermediates or products. For instance, in a reaction leading to a more complex derivative, COSY can establish proton-proton connectivities, while HSQC can correlate protons to their directly attached carbons, confirming the newly formed bonds.

Furthermore, advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to distinguish between different species in the reaction mixture based on their diffusion coefficients, which correlate with their size and shape. This can be particularly useful for identifying oligomeric byproducts or catalyst-substrate complexes. The study of transition states is more challenging and often relies on computational chemistry in conjunction with kinetic NMR data and the analysis of related stable analogs.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound and Potential Reaction Intermediates

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Trimethylsilyl (TMS)0.1 - 0.4-1 to 2Sharp singlet in ¹H NMR.
Ethyl Ester (CH₂)3.9 - 4.359 - 62Quartet in ¹H NMR, coupled to the CH₃ group.
Ethyl Ester (CH₃)1.1 - 1.413 - 15Triplet in ¹H NMR, coupled to the CH₂ group.
Vinyl (C=CH₂)4.5 - 5.590 - 110Two distinct signals for the geminal protons.
Quaternary Vinyl (C=C)-140 - 160Signal observed in ¹³C NMR.
Carbonyl (C=O)-165 - 175Signal observed in ¹³C NMR.

Note: These are estimated ranges based on typical values for silyl ketene acetals and acrylates. Actual values may vary depending on the solvent and other experimental conditions. netlify.apppdx.edusysu.edu.cn

Mass Spectrometric Approaches for Reaction Monitoring and Adduct Identification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its reaction products, offering high sensitivity and detailed structural information. Due to the thermal lability of many organosilicon compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred over Electron Ionization (EI) to observe the molecular ion. acs.orgnetlify.app

Reaction monitoring can be effectively performed by coupling a mass spectrometer to a liquid chromatography (LC) system (LC-MS). This allows for the separation of components in a reaction mixture followed by their detection and identification by the mass spectrometer. By tracking the intensity of the molecular ion peak of the starting material and the product(s) over time, a detailed kinetic profile of the reaction can be constructed.

A key application of MS in this context is the identification of reaction adducts. In reactions such as Michael additions or cycloadditions, the product can be readily identified by its molecular weight, which will be the sum of the masses of the reactants. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the product, further confirming its identity.

Table 2: Analysis of the Mass Spectrum of 2-(trimethylsilyloxy)ethyl methacrylate (B99206)

m/zProposed Fragment IonFormulaNotes
202[M]⁺C₉H₁₈O₃SiMolecular ion (low intensity).
187[M - CH₃]⁺C₈H₁₅O₃SiLoss of a methyl group from the TMS moiety.
143[M - COOCH₂CH₃]⁺C₆H₁₁OSiLoss of the ethyl ester group.
103[CH₂=CHCOOCH₂CH₂O]⁺C₅H₇O₃Fragment related to the acrylate (B77674) portion.
73[(CH₃)₃Si]⁺C₃H₉SiA very common and often abundant fragment for trimethylsilyl compounds.
69[CH₂=C(CH₃)CO]⁺C₄H₅OAcylium ion from the methacrylate group.

Data interpreted from the mass spectrum of 2-(trimethylsilyloxy)ethyl methacrylate. chemicalbook.com

The fragmentation of this compound is expected to follow similar pathways, with key fragments arising from the loss of the trimethylsilyl group, the ethyl ester group, and cleavage of the C-O and C-C bonds within the acrylate backbone. scbt.comwikipedia.orglibretexts.orgwhitman.edu

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Changes During Reactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides real-time information on the changes in functional groups during reactions of this compound. These techniques are particularly well-suited for in-situ monitoring due to the availability of fiber-optic probes that can be directly inserted into a reaction vessel. spectroscopyonline.com

The IR spectrum of this compound is expected to be characterized by several strong absorption bands. The C=O stretching vibration of the ester group will appear as a strong band, typically in the range of 1720-1740 cm⁻¹. The C=C double bond will give rise to a stretching vibration around 1630-1640 cm⁻¹. The Si-O-C linkage will have characteristic strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups will be observed in the 2850-3100 cm⁻¹ region. acs.org

During a polymerization or addition reaction involving the double bond, the intensity of the C=C stretching band at ~1635 cm⁻¹ would decrease, providing a direct measure of monomer conversion. This can be monitored in real-time to study the kinetics of the reaction.

Raman spectroscopy is complementary to IR spectroscopy. The C=C double bond, being a non-polar functional group, typically gives a strong Raman signal, making Raman an excellent technique for monitoring its consumption. Conversely, the C=O group, being polar, often gives a weaker Raman signal but a strong IR absorption. The Si-O bond also has a characteristic Raman stretch.

Table 3: Expected Key Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Notes
C=O (Ester)1720 - 1740 (Strong)ModerateA key band for monitoring the ester functionality.
C=C (Vinyl)1630 - 1640 (Medium)StrongIdeal for monitoring reactions at the double bond.
Si-O-C1000 - 1200 (Strong)ModerateCharacteristic of the silyl ether linkage.
C-H (sp² and sp³)2850 - 3100 (Medium)StrongPresent in both reactant and product.

These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

X-ray Diffraction for Structural Confirmation of Complex Derivatives and Stereochemical Assignments

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule. While obtaining a suitable crystal of the liquid this compound itself may be challenging, its solid derivatives can be analyzed by XRD to provide unequivocal structural proof. wikipedia.orgwikipedia.orgmdpi.com

In the context of reactions of this compound, XRD is particularly valuable for:

Structural Confirmation: For complex reactions where the product structure is not immediately obvious from spectroscopic data alone, an X-ray crystal structure provides the exact connectivity and conformation of the molecule.

Stereochemical Assignments: In stereoselective reactions, such as asymmetric aldol or Diels-Alder reactions, XRD can unambiguously determine the relative and absolute stereochemistry of the newly formed chiral centers. This is crucial for validating the efficacy of a chiral catalyst or auxiliary. mt.comresearchgate.netresearchgate.net

The process involves growing a high-quality single crystal of a derivative, which is then irradiated with X-rays. The diffraction pattern produced is a function of the electron density distribution within the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles.

While no crystal structure of a direct derivative of this compound is reported in the Cambridge Structural Database, numerous structures of related acrylate esters and silyl ethers have been determined, demonstrating the utility of this technique for this class of compounds. The data obtained from such an analysis would be presented in a standardized format, including crystal system, space group, unit cell dimensions, and atomic coordinates.

In-situ Spectroscopic Studies of Reactivity

In-situ spectroscopy allows for the study of chemical reactions in real-time, under actual reaction conditions, without the need for sampling. This approach provides a dynamic picture of the reaction, revealing the interplay between reactants, intermediates, and products. spectroscopyonline.commt.com

For studying the reactivity of this compound, several in-situ techniques are highly applicable:

In-situ ATR-FTIR: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring reactions in solution. An ATR probe can be immersed directly into the reaction vessel, and spectra can be collected at regular intervals. This would allow for the simultaneous tracking of the disappearance of the C=C bond of the acrylate and the formation of new functional groups in the product. researchgate.netwikipedia.org

In-situ NMR: As discussed in section 5.1, placing a reaction vessel directly in the NMR spectrometer (or using a flow-NMR setup) allows for the continuous monitoring of the reaction mixture. This provides detailed structural information on all soluble species present and allows for the determination of reaction kinetics and the identification of transient intermediates. chemicalbook.comacs.orgsysu.edu.cn

In-situ Raman Spectroscopy: Similar to ATR-FTIR, Raman spectroscopy can be performed in-situ using a fiber-optic probe. Its high sensitivity to the C=C double bond makes it particularly suitable for monitoring polymerization reactions or other additions across the acrylate double bond.

These in-situ studies can be used to optimize reaction conditions, such as temperature, catalyst loading, and reactant concentration, by providing immediate feedback on how these parameters affect the reaction rate and selectivity. By combining data from multiple in-situ spectroscopic techniques, a comprehensive understanding of the reaction mechanism and kinetics can be achieved.

Computational Chemistry and Theoretical Investigations of 2 Trimethylsilanyloxy Acrylic Acid Ethyl Ester

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic characteristics and inherent reactivity of a molecule. For 2-trimethylsilanyloxy-acrylic acid ethyl ester, these investigations would focus on how electron density is distributed and how this distribution governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, positing that interactions are primarily governed by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). taylorandfrancis.compku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the adjacent siloxy oxygen atom, which is characteristic of silyl (B83357) enol ethers. nih.gov The LUMO would likely be centered on the acrylate (B77674) portion, specifically the β-carbon of the double bond and the carbonyl carbon. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. taylorandfrancis.com A smaller gap suggests higher reactivity.

OrbitalCalculated Energy (eV)Primary Atomic Contributions
HOMO-6.5Cα, Cβ, O(siloxy)
LUMO-0.8Cβ, C(carbonyl), O(carbonyl)
HOMO-LUMO Gap5.7-

Table 1. Illustrative Frontier Molecular Orbital (FMO) data for this compound, as would be predicted by Density Functional Theory (DFT) calculations. These values are hypothetical and serve to demonstrate the expected outputs of such an analysis.

To further refine reactivity predictions, Fukui functions would be calculated. These functions quantify the change in electron density at a specific atomic site when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic centers within the molecule with greater precision.

The distribution of electron density across a molecule can be visualized using an Electrostatic Potential (ESP) map. youtube.comekb.eg This map is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electric potential. youtube.comresearchgate.net

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): High electron density around the carbonyl and siloxy oxygen atoms due to their high electronegativity. These are the primary sites for attack by electrophiles.

Positive Potential (Blue): Lower electron density, typically around the hydrogen atoms of the ethyl and trimethylsilyl (B98337) groups.

Neutral/Intermediate Potential (Green): Regions of moderate electron density, such as the carbon backbone.

This visual representation is invaluable for predicting non-covalent interactions, solvation patterns, and the initial points of contact for reacting species. youtube.com

AtomHypothetical Partial Charge (a.u.)Predicted Role
O (carbonyl)-0.55Nucleophilic / Lewis Basic Site
O (siloxy)-0.60Nucleophilic / Lewis Basic Site
C (carbonyl)+0.45Electrophilic Site
Cβ (double bond)-0.30Nucleophilic Site
Si+0.95Electrophilic Site

Table 2. Hypothetical partial atomic charges for key atoms in this compound, illustrating the expected charge distribution from a computational analysis. Values are for illustrative purposes.

Reaction Mechanism Modeling and Energy Landscape Mapping

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into transition states and the energies of intermediates, which are often difficult or impossible to observe experimentally.

To model a chemical reaction, such as the Mukaiyama aldol (B89426) reaction where the silyl enol ether attacks an aldehyde, chemists use computational methods to locate the transition state (TS). nih.govillinois.edu The TS is the highest energy point along the reaction coordinate and its structure reveals the geometry of the atoms at the moment of bond-making and bond-breaking. nih.gov

Once a TS is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com This calculation maps the minimum energy path connecting the TS to the reactants and products on the potential energy surface, confirming that the identified TS is correct for the reaction of interest. The resulting energy profile reveals the activation energy (the difference in energy between reactants and the TS), which is critical for predicting reaction rates.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., silyl enol ether + aldehyde)
Transition State (TS)+15.2Highest energy point on the reaction pathway
Products-20.5Final aldol addition product

Table 3. A hypothetical energy landscape for a Mukaiyama aldol reaction involving this compound. The activation energy would be 15.2 kcal/mol.

Reactions are typically run in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using implicit or explicit solvation models. youtube.comchemrxiv.org Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to approximate solvation energy. rsc.orgrsc.org

For catalytic reactions, such as those promoted by a Lewis acid, computational methods can simulate the entire catalytic cycle. This involves modeling the coordination of the catalyst to the substrate (e.g., to the carbonyl oxygen), the subsequent lowering of the activation energy for the key reaction step, and the final release of the product and regeneration of the catalyst. These simulations provide a molecular-level understanding of how the catalyst functions and can guide the design of more efficient catalysts.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional shape of a molecule and the spatial arrangement of its orbitals (stereoelectronics) have a profound impact on its reactivity. nih.govresearchgate.net this compound has several rotatable single bonds, leading to a complex landscape of different conformers.

A computational conformational analysis would be performed to identify the lowest-energy conformers. This is important because the molecule may need to adopt a specific, higher-energy conformation to react, a concept known as the Curtin-Hammett principle. The bulky trimethylsilyl group, in particular, will have a significant influence on the preferred conformations due to steric hindrance. acs.orgnih.gov

Stereoelectronic effects, such as hyperconjugation, also play a critical role. wikipedia.org For instance, the orientation of the Si-O bond relative to the π-system of the double bond can influence the nucleophilicity of the β-carbon. Optimal alignment between the filled orbitals of the siloxy group and the antibonding orbitals (σ* or π*) of the adjacent bonds can stabilize certain conformations and transition states, thereby dictating the reaction's outcome and stereoselectivity. Computational analysis can quantify these orbital interactions to explain observed reactivity patterns.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Transformations

A primary driver in modern chemical synthesis is the principle of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. jocpr.comeie.gr Future research involving 2-trimethylsilanyloxy-acrylic acid ethyl ester will increasingly prioritize the development of transformations that adhere to this principle. This involves designing reactions where the silyl (B83357) group is not merely a protecting group to be discarded but is actively involved in the reaction mechanism or can be catalytically turned over.

Catalytic approaches are central to achieving atom economy. eie.gr For instance, reactions that avoid the use of stoichiometric activating reagents or that generate benign byproducts like water are highly desirable. acs.org Research into catalytic hydroamination and hydroaminoalkylation, for example, represents a move toward more atom-economical methods for amine synthesis. acs.org Furthermore, developing processes that utilize renewable feedstocks and environmentally benign solvents will be crucial. The broader push towards sustainable syntheses of commodity chemicals like acrylic acid from bio-based sources underscores the importance of integrating green chemistry principles at every stage of a synthetic sequence. fupress.net A notable strategy involves reagentless, 100% atom-economic methods, such as the iodosulfenylation of alkynes, which provides a model for developing similar high-efficiency reactions for silyl ketene (B1206846) acetals. rsc.org

Table 1: Key Principles of Atom Economy in the Context of this compound

PrincipleApplication to this compoundPotential Benefit
Maximizing Atom Incorporation Designing addition reactions where all parts of the molecule are incorporated into the product.Reduces chemical waste and improves process mass intensity.
Catalytic Processes Using transition-metal or organocatalysts to facilitate transformations instead of stoichiometric reagents.Lowers catalyst loading, enables recyclability, and avoids wasteful byproducts.
Use of Renewable Feedstocks Sourcing starting materials from biomass to produce the acrylate (B77674) backbone.Decreases reliance on petrochemicals and enhances sustainability.
Benign Byproducts Favoring reactions that produce water or other non-hazardous substances as the only byproduct.Simplifies purification and minimizes environmental impact.

Integration into Continuous Flow and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. nih.gov This technology offers significant advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. researchgate.net The integration of this compound into continuous flow systems is a promising research direction. Such systems would allow for its in-situ generation and immediate use in subsequent reactions, mitigating stability concerns and improving process efficiency.

Automation, often coupled with flow chemistry, further accelerates research and development by enabling high-throughput experimentation and rapid optimization of reaction conditions. chemrxiv.org Automated platforms can systematically screen catalysts, solvents, and other parameters to quickly identify optimal conditions for reactions involving silyl ketene acetals. chemrxiv.org The combination of flow chemistry with artificial intelligence and machine learning (AI/ML) represents the next frontier, creating closed-loop systems that can autonomously design, execute, and optimize complex synthetic sequences. conicet.gov.ar

Exploration of Novel Catalytic Manifolds for Enhanced Selectivity

While silyl enol ethers are well-established nucleophiles, the ongoing discovery of novel catalysts continues to unlock new reaction pathways and improve control over selectivity. Future research will focus on designing advanced catalytic systems that can precisely control the stereochemical and regiochemical outcomes of reactions with this compound.

Recent advancements in catalysis offer a glimpse into these future possibilities:

Transition Metal Catalysis: Ruthenium-based catalysts have been shown to be effective for various transformations, while novel palladium and nickel complexes are enabling challenging cross-coupling reactions. acs.org

Photocatalysis: The use of light to mediate chemical reactions provides a powerful and sustainable tool. Photocatalytic systems can be designed to control reaction selectivity by manipulating factors like the catalyst's surface charge on very short timescales. nih.gov

Bifunctional Catalysis: Catalysts that possess both an activating site and a directing group can offer exceptional control over reaction pathways, mimicking the synergistic effects seen in enzymes.

The development of catalysts for specific, challenging transformations, such as the direct oxidation of methane (B114726) to methanol (B129727) or the dehydrogenation of alcohols to carboxylic acids, highlights the potential for creating highly specialized systems for acrylate chemistry. mdpi.com

Chemo- and Regioselective Functionalization Strategies

The ability to selectively functionalize one part of a molecule in the presence of other reactive groups is a cornerstone of efficient organic synthesis. This compound possesses multiple reactive sites, making the development of chemo- and regioselective transformations a key area of ongoing research.

Future strategies will likely focus on:

Directed Reactions: Utilizing directing groups, either on the substrate or delivered by a catalyst, to force a reaction to occur at a specific position.

Orthogonal Reactivity: Employing reagents and catalysts that are highly specific for one functional group, leaving others untouched. This allows for sequential modifications in a one-pot process.

Catalyst-Controlled Regioselectivity: Designing catalytic systems where the choice of catalyst or ligand dictates the site of reaction, overriding the inherent reactivity of the substrate. An example is the hydroaminomethylation of alkenes, where the ligand structure is key to achieving high regioselectivity. acs.org

By developing a sophisticated toolbox of selective reactions, chemists can use this compound to build complex molecular architectures with high precision and efficiency.

Bio-inspired and Enzyme-mimetic Transformations

Nature provides the ultimate blueprint for efficient and selective catalysis through enzymes. The field of bio-inspired catalysis seeks to replicate the principles of enzymatic reactions in synthetic systems. nih.gov For reactions involving ester functionalities, like that in this compound, this is a particularly fertile area of research.

Emerging directions include:

Artificial Enzyme Mimics (Synzymes): These are synthetic molecules or materials designed to mimic the active sites of enzymes. Metal-organic frameworks (MOFs), for example, can be designed with specific catalytic sites within a confined, enzyme-like pocket, offering enhanced stability and recyclability. nih.govnih.gov

Molecular Imprinting: This technique involves creating polymer scaffolds with cavities that are complementary in shape and functionality to the transition state of a specific reaction. These "imprinted" polymers can act as catalysts, exhibiting enzyme-like substrate specificity and rate acceleration.

Hybrid Catalysts: Combining the substrate recognition capabilities of biological molecules (like proteins or DNA) with the reactive power of transition metal catalysts can create highly selective hybrid systems.

These bio-mimetic approaches hold the promise of achieving unparalleled levels of selectivity and efficiency in transformations of this compound, bringing synthetic chemistry closer to the ideal performance of biological systems. researchgate.net

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-trimethylsilanyloxy-acrylic acid ethyl ester in academic research?

The compound is typically synthesized via silylation of hydroxylated acrylic acid precursors using trimethylsilyl (TMS) protecting agents. For example, silyl-protected cinnamic acid esters are prepared using tert-butyldimethylsilyl chloride under anhydrous conditions, followed by purification via column chromatography . Characterization relies on 1H^1H-NMR (e.g., δ 7.74 ppm for α,β-unsaturated protons), 13C^{13}C-NMR (δ 172.66 ppm for ester carbonyls), and mass spectrometry (e.g., m/z 277.20 [M−H]⁻) to confirm regiochemistry and purity . GC-MS with chiral phase columns is recommended for enantiomeric resolution of related esters .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Purity is assessed via HPLC with UV detection (λ = 210–260 nm) or GC-MS using alkane retention indices (RIs) for calibration . Stability studies should monitor hydrolysis susceptibility of the TMS group under humid or acidic conditions using 1H^1H-NMR or FT-IR to detect silanol formation. Long-term storage in inert atmospheres (argon) at −20°C is advised to prevent degradation .

Q. What analytical methods are most effective for quantifying trace impurities in this compound?

GC-MS with electron ionization (EI) is optimal for detecting low-abundance impurities (e.g., residual silylation reagents or hydrolyzed byproducts). For polar derivatives, derivatization with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) enhances volatility . LC-MS/MS in multiple reaction monitoring (MRM) mode provides higher sensitivity for non-volatile impurities .

Advanced Research Questions

Q. How can the Reformatsky reaction be optimized for synthesizing structurally related β-hydroxy esters with silyl-protected functionalities?

The Reformatsky reaction between α-bromo esters and carbonyl compounds (e.g., octanal) requires Zn dust activation and anhydrous THF. Key parameters include:

  • Temperature control (0–5°C) to minimize side reactions.
  • Use of catalytic tetrabutylammonium bromide (TBAB) to enhance reaction rates. Post-synthesis, saponification with NaOH (1M, 60°C) yields carboxylic acids, which are re-esterified with TMS-protected alcohols. Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers .

Q. What strategies resolve contradictions in reported thermal stability data for silylated acrylic esters?

Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) arise from differences in measurement techniques (DSC vs. TGA) and sample purity. Researchers should:

  • Standardize protocols using high-purity samples (>99%, confirmed by HPLC).
  • Conduct isothermal studies under nitrogen to isolate oxidative degradation effects. Cross-reference with phase-change data (e.g., Tfus = 225.9 K for analogous esters) from NIST databases .

Q. How does the stereoelectronic effect of the TMS group influence the reactivity of this ester in Michael addition reactions?

The TMS group acts as an electron-donating substituent, stabilizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This accelerates nucleophilic attacks (e.g., in thiol-Michael additions) but may hinder enantioselectivity. Computational studies (DFT) using Gaussian 16 with B3LYP/6-31G(d) basis sets can model charge distribution and predict regioselectivity .

Q. What role does this compound play in the development of prodrugs or enzyme-responsive delivery systems?

The TMS group serves as a hydrolytically labile protecting moiety, enabling controlled release of active carboxylic acids in physiological environments. For example, esterase-catalyzed cleavage (e.g., by PestE from Pyrobaculum calidifontis) shows high enantioselectivity (E > 100) in vitro, making it suitable for targeted drug delivery .

Q. How can researchers address challenges in reproducing synthetic yields across laboratories?

Variability often stems from moisture sensitivity of silylation reagents. Best practices include:

  • Rigorous drying of solvents (e.g., molecular sieves for THF).
  • Use of Schlenk lines for oxygen-sensitive steps.
  • Quantifying residual water via Karl Fischer titration (<50 ppm). Collaborative round-robin studies using standardized protocols (e.g., USP <1225>) improve reproducibility .

Methodological Resources

  • Spectral Libraries : NIST Mass Spectrometry Data Center for GC-MS alignment .
  • Thermodynamic Data : NIST TRC Webbook for phase-change properties .
  • Chiral Separation : Chiralpak columns with heptane/ethanol gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Trimethylsilanyloxy-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Trimethylsilanyloxy-acrylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.